molecular formula C11H12O4 B1328041 9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde CAS No. 951796-54-6

9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde

Cat. No.: B1328041
CAS No.: 951796-54-6
M. Wt: 208.21 g/mol
InChI Key: CPVGOFHSNRVEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Electrochemical Studies

  • The electroreduction of similar compounds has been studied, revealing insights into their reduction mechanisms and potential applications in electrochemical reactions. For instance, Carvalho et al. (2004) explored the electrochemical reduction of hypostictic acid, a related compound, detailing a stepwise dissociative electron transfer process (Carvalho et al., 2004).

Synthesis and Structural Analysis

  • Research has also focused on the synthesis of new compounds from similar chemical structures. Elix et al. (1987) identified new depsidones in lichens, characterized by their unique structural properties (Elix et al., 1987). Similarly, Kowalewska and Kwiecień (2008) discussed the cyclization of related compounds under specific conditions, contributing to our understanding of chemical synthesis processes (Kowalewska & Kwiecień, 2008).

Potential Biological Activities

  • Some studies have explored the biological activities of similar compounds. Rudyanto et al. (2014) synthesized novel compounds from eugenol and tested their biological activity, providing insights into potential therapeutic applications (Rudyanto et al., 2014). Additionally, Hutchinson et al. (1997) developed an efficient synthesis of a benzofuran adenosine antagonist, suggesting potential applications in medicinal chemistry (Hutchinson et al., 1997).

Advanced Synthesis Techniques

  • Research on advanced synthesis techniques for similar compounds has also been conducted. Ma et al. (2014) presented a gram-scale synthesis of various naturally occurring compounds, demonstrating the scalability of synthesis processes (Ma et al., 2014).

Safety and Hazards

The safety and hazards associated with 9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde are not well documented. It is intended for research use only and not for diagnostic or therapeutic use .

Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-9-5-8(7-12)6-10-11(9)15-4-2-3-14-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVGOFHSNRVEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

After adding 1.5 g of potassium carbonate and 1.2 g of 1,3-dibromopropane to a solution of 920 mg of 3,4-dihydroxy-5-methoxybenzaldehyde [CAS No. 859785-71-0] in 10 ml of DMF, the mixture was stirred at 60° C. for 3 hours. Water was added to the reaction mixture, and extraction was performed with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane) to give the title compound (604 mg) as an oil.
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1.5 g
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1.2 g
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920 mg
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10 mL
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